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molecular formula C6H13O5P B8602402 Phosphinecarboxylic acid, dimethoxy-, 1-methylethyl ester, oxide CAS No. 72304-80-4

Phosphinecarboxylic acid, dimethoxy-, 1-methylethyl ester, oxide

Cat. No. B8602402
M. Wt: 196.14 g/mol
InChI Key: TTYOCFPPDNHPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04591583

Procedure details

From 10.0 ml (85 mmole) of trimethylphosphite and 7.8 g (64 mmole) of i-propyl chloroformate. (100° C., 2 hours).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][P:3]([O:6][CH3:7])[O:4][CH3:5].Cl[C:9]([O:11][CH:12]([CH3:14])[CH3:13])=[O:10]>>[CH:12]([O:11][C:9]([P:3](=[O:2])([O:6][CH3:7])[O:4][CH3:5])=[O:10])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
COP(OC)OC
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
ClC(=O)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(100° C., 2 hours)
Duration
2 h

Outcomes

Product
Name
Type
Smiles
C(C)(C)OC(=O)P(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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